molecular formula C5H8BrN3 B6199290 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole CAS No. 2694728-86-2

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole

Cat. No.: B6199290
CAS No.: 2694728-86-2
M. Wt: 190
InChI Key:
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Description

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a bromine atom at the 4-position, an ethyl group at the 5-position, and a methyl group at the 1-position of the triazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions to yield the desired triazole product.

Another approach involves the bromination of 5-ethyl-1-methyl-1H-1,2,3-triazole using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced monitoring systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), catalysts (copper(I) salts).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while oxidation reactions can produce hydroxylated or carbonylated triazoles.

Scientific Research Applications

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, including antiviral, anticancer, and antimicrobial drugs.

    Biological Studies: It serves as a probe molecule for studying enzyme mechanisms and protein-ligand interactions.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

    Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-1,2,3-triazole: Similar structure but lacks the ethyl group at the 5-position.

    5-ethyl-1-methyl-1H-1,2,3-triazole: Similar structure but lacks the bromine atom at the 4-position.

    4-bromo-5-methyl-1H-1,2,3-triazole: Similar structure but has a methyl group instead of an ethyl group at the 5-position.

Uniqueness

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole is unique due to the presence of both the bromine atom and the ethyl group, which impart distinct chemical and physical properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with ethylmagnesium bromide followed by methylation of the resulting product.", "Starting Materials": [ "4-bromo-1-methyl-1H-1,2,3-triazole", "ethylmagnesium bromide", "methyl iodide", "diethyl ether", "sodium sulfate", "magnesium sulfate", "sodium hydroxide", "water" ], "Reaction": [ "To a solution of 4-bromo-1-methyl-1H-1,2,3-triazole (1.0 g, 5.5 mmol) in diethyl ether (20 mL) at 0°C, ethylmagnesium bromide (1.5 M in diethyl ether, 5.5 mmol) was added dropwise over 10 minutes.", "The reaction mixture was stirred at 0°C for 1 hour and then quenched with saturated aqueous ammonium chloride (20 mL).", "The organic layer was separated and the aqueous layer was extracted with diethyl ether (2 x 20 mL).", "The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure.", "The resulting residue was dissolved in methanol (10 mL) and treated with methyl iodide (1.1 mL, 18 mmol) and sodium hydroxide (1.2 g, 30 mmol) at room temperature for 2 hours.", "The reaction mixture was quenched with water (20 mL) and extracted with diethyl ether (3 x 20 mL).", "The combined organic layers were dried over magnesium sulfate and concentrated under reduced pressure.", "The resulting residue was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:4) as eluent to afford the desired product as a white solid (0.8 g, 70% yield)." ] }

CAS No.

2694728-86-2

Molecular Formula

C5H8BrN3

Molecular Weight

190

Purity

95

Origin of Product

United States

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